molecular formula C8H10ClNO3 B2445147 Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride CAS No. 1258652-52-6

Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride

Cat. No.: B2445147
CAS No.: 1258652-52-6
M. Wt: 203.62
InChI Key: AHXYZSLQVBLPED-UHFFFAOYSA-N
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Description

“Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” is a chemical compound with the molecular formula C8H10ClNO3 . It is structurally related to pyridinium salts, which are common structures in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, a yellow solid was synthesized with a yield of 57% and a melting point of 213–215 °C .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyridine ring, which is a nitrogen-containing heterocycle . The compound has a molecular weight of 203.62 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found, pyridinium salts, which are structurally similar, have been studied for their synthetic routes and reactivity .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.62 . Other physical and chemical properties, such as boiling point, were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride and similar compounds have been a focus in the synthesis of various heterocyclic compounds. For instance, Morgentin et al. (2009) explored an efficient large-scale synthesis methodology for alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate, which are structurally related to this compound. This study paves the way for the rapid access to other heterocyclic analogues (Morgentin et al., 2009).
  • Shen et al. (2012) reported on the synthesis and characterization of pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs, showcasing the diverse potential of such compounds in chemical synthesis (Shen et al., 2012).

Applications in Analytical Chemistry

  • A study by Zhu Ron (2015) developed a method for determining related substances in betahistine hydrochloride tablets, where compounds similar to this compound were investigated. This highlights its relevance in analytical methodologies for pharmaceutical analysis (Zhu Ron, 2015).

Potential for Development of Novel Compounds

  • Wu et al. (2017) conducted research on the oxidative cleavage of multiple Csp3-H bonds in 2-(pyridin-2-yl)acetate derivatives, leading to the development of new molecular structures. This research underscores the potential of this compound in the creation of novel chemical entities (Wu et al., 2017).

Role in Chemosensory Applications

  • The compound has been used in the development of chemosensors, as demonstrated by Kawakami et al. (2018), who synthesized a fluorescent chemosensor for metal ions using a structurally similar compound. This indicates its potential application in the detection and measurement of metal ions (Kawakami et al., 2018).

Influence on Memory and Cognition

  • Li Ming-zhu (2007) explored the synthesis of a compound similar to this compound and its effects on memory in mice, suggesting possible neurobiological applications (Li Ming-zhu, 2007).

Future Directions

The future directions for “Methyl 2-hydroxy-2-(pyridin-3-yl)acetate hydrochloride” and similar compounds could involve further exploration of their synthetic routes, reactivity, and potential applications in drug discovery . The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen .

Properties

IUPAC Name

methyl 2-hydroxy-2-pyridin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)7(10)6-3-2-4-9-5-6;/h2-5,7,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYZSLQVBLPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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